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molecular formula C13H13NO2 B2734766 (4-Ethynylphenyl)(morpholino)methanone CAS No. 851895-20-0

(4-Ethynylphenyl)(morpholino)methanone

Cat. No. B2734766
M. Wt: 215.252
InChI Key: YQKWBFZGLGMZCT-UHFFFAOYSA-N
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Patent
US08835472B2

Procedure details

To 3.50 g (23.9 mmol) 4-ethynylphenyl benzoic acid in 20 mL THF are added 3.88 g (23.9 mmol) CDI. The mixture is stirred at 60° C. for 30 min and then charged with 2.11 mL (23.9 mmol) morpholine. The complete mixture is stirred under reflux for 5 h and at r.t. for 24 h. The solvent is removed in vacuo and the residue is purified by column chromatography (silica gel, EtOAc 100%).
Name
4-ethynylphenyl benzoic acid
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:17]=CC=CC=2C(O)=O)=[CH:5][CH:4]=1)#C.C1N=CN(C(N2C=NC=C2)=[O:24])C=1.[NH:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1>C1COCC1>[C:9]([C:6]1[CH:5]=[CH:4][C:3]([C:1]([N:30]2[CH2:35][CH2:34][O:33][CH2:32][CH2:31]2)=[O:24])=[CH:8][CH:7]=1)#[CH:17]

Inputs

Step One
Name
4-ethynylphenyl benzoic acid
Quantity
3.5 g
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C1=C(C(=O)O)C=CC=C1
Name
Quantity
3.88 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.11 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The complete mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h and at r.t. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel, EtOAc 100%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#C)C1=CC=C(C=C1)C(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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